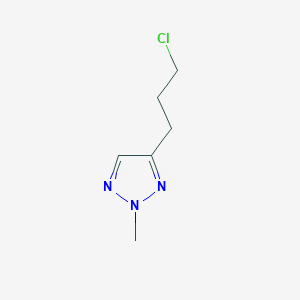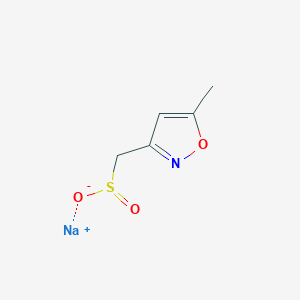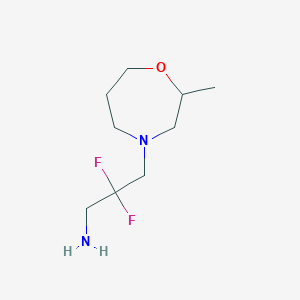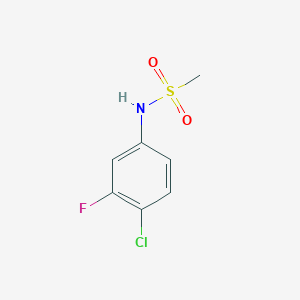
2-(Azetidin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)benzaldehyde is a chemical compound that features an azetidine ring attached to a benzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, and benzaldehyde is an aromatic aldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of azetidine with benzaldehyde under specific conditions. For instance, the condensation reaction between azetidine and benzaldehyde can be catalyzed by acids or bases to form the desired product. Additionally, microwave irradiation and the use of catalysts such as molecular iodine can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can facilitate the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the azetidine ring under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(Azetidin-1-yl)benzoic acid.
Reduction: Formation of 2-(Azetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted azetidine derivatives.
Applications De Recherche Scientifique
2-(Azetidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzaldehyde moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone: Known for its β-lactam structure and significant biological activities, including antibacterial properties.
3-Chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide: Exhibits anticonvulsant activity and is structurally related to 2-(Azetidin-1-yl)benzaldehyde.
2-Azetidinones Clubbed with Quinazolinone: Evaluated for antimicrobial and anticancer activities.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-11/h1-2,4-5,8H,3,6-7H2 |
Clé InChI |
HTCQQQZGNOHIGB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)



![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)

![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)




